5-Hydroxynaphthalene-1-carboxaldehyde

説明

5-Hydroxynaphthalene-1-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Hydroxynaphthalene-1-carboxaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is required for cells to progress from the G1 to the S phase.

Mode of Action

It’s known that many cdk2 inhibitors function by binding to the atp pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in cell cycle arrest, preventing cells from proliferating.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can halt the progression of the cell cycle at the G1/S checkpoint. This can lead to downstream effects such as apoptosis or senescence in cancer cells .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells. This can be particularly beneficial in the context of cancer, where uncontrolled cell division is a key characteristic of the disease .

生物活性

5-Hydroxynaphthalene-1-carboxaldehyde (5-HNCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5-HNCA, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

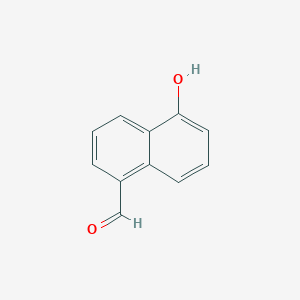

Chemical Structure and Properties

5-HNCA has the molecular formula C₁₁H₈O₂ and is characterized by a hydroxyl group and an aldehyde group attached to a naphthalene ring. Its structural features contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have shown that 5-HNCA exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of 5-HNCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HCT116 | 10.0 | Inhibition of cell proliferation |

The above data indicates that 5-HNCA is effective at micromolar concentrations, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

5-HNCA has also demonstrated significant antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity of 5-HNCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

These results indicate that 5-HNCA may serve as a lead compound for the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance.

Antioxidant Activity

The antioxidant properties of 5-HNCA have been assessed using various assays, including DPPH and ABTS radical scavenging assays. The compound has shown notable capacity to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity of 5-HNCA

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.0 |

| ABTS | 20.0 |

The antioxidant activity suggests that 5-HNCA could be beneficial in therapeutic applications aimed at reducing oxidative damage in cells.

Case Studies

Case Study 1: Anticancer Efficacy in vivo

A study investigated the efficacy of 5-HNCA in a mouse model bearing A549 xenografts. Treatment with 5-HNCA resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Synergistic Effects with Antibiotics

Research demonstrated that combining 5-HNCA with conventional antibiotics enhanced their efficacy against resistant strains of Staphylococcus aureus. This finding underscores the potential for using 5-HNCA in combination therapies to combat antibiotic resistance.

科学的研究の応用

Chemical Properties and Structure

5-Hydroxynaphthalene-1-carboxaldehyde is characterized by its naphthalene backbone with a hydroxyl group and an aldehyde functional group. Its chemical structure allows for significant reactivity, making it a valuable intermediate in synthesizing various organic compounds.

Synthesis of Dyes and Pigments

One of the primary applications of this compound is in the synthesis of dyes, particularly azomethine dyes. These dyes are formed through the condensation reaction of the aldehyde with suitable amines. The resulting compounds exhibit excellent fastness properties and vibrant colors, making them suitable for use in textiles and plastics.

| Dye Type | Synthesis Method | Properties |

|---|---|---|

| Azomethine Dyes | Condensation with amines | High light fastness, solvent resistance |

| Pigments for Plastics | Reaction with high-molecular-weight compounds | Pure color shades, enhanced durability |

Case studies have shown that pigments derived from this compound demonstrate superior performance compared to traditional dyes, particularly in terms of color stability under various environmental conditions .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit anticancer properties. For instance, a study on hydroxynaphthalene derivatives demonstrated significant antiproliferative activity against human colon carcinoma cell lines, suggesting potential as a lead compound in cancer drug development .

Case Study: Anticancer Activity

- Compound Tested : this compound derivatives

- Target : Human colon carcinoma cells

- Findings : Several derivatives showed activity comparable to established anticancer drugs, indicating a promising avenue for further research.

Material Science

In material science, this compound is utilized in developing optical brighteners and textile auxiliary agents. The compound's ability to absorb UV light and re-emit it as visible light makes it an ideal candidate for enhancing the brightness of fabrics.

| Application | Function | Benefits |

|---|---|---|

| Optical Brighteners | UV absorption and fluorescence | Improved fabric brightness |

| Textile Auxiliary Agents | Enhances dye uptake | Better color retention and vibrancy |

Mechanism of Action Studies

Recent studies have explored the mechanism by which this compound interacts with biological systems. Notably, it has been identified as a reversible inhibitor of certain enzymes involved in cellular stress responses, highlighting its potential as a therapeutic agent targeting specific pathways in diseases related to endoplasmic reticulum stress .

Mechanistic Insights

- Target Enzyme : IRE1 RNase

- Mechanism : Forms a reversible Schiff base with lysine residues in the active site

- Implications : Potential for selective targeting of disease mechanisms related to ER stress

特性

IUPAC Name |

5-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXIBWAVNCSOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630034 | |

| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-33-5 | |

| Record name | 5-Hydroxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144876-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。